3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one
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Description
3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.5g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique bicyclic structure that integrates a thieno[2,3-d]pyrimidine moiety with an azepan ring. Its molecular formula is C15H14FN3S, and it possesses a molecular weight of approximately 283.35 g/mol. The presence of the fluorobenzoyl group is significant for enhancing its biological activity.
Research indicates that compounds within the thieno[2,3-d]pyrimidine class often exhibit their biological effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of tyrosine kinases or phosphoinositide 3-kinase (PI3K), which are crucial pathways in tumorigenesis.
Antitumor Activity
A series of studies have evaluated the antitumor properties of thieno[2,3-d]pyrimidine derivatives:
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro assays have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example, one study reported IC50 values ranging from 27.6 µM to 43 µM for different thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells .
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Structure-Activity Relationship (SAR) :
- Modifications on the thieno[2,3-d]pyrimidine scaffold have been explored to enhance potency. Electron-withdrawing groups at specific positions have been linked to increased cytotoxicity . For instance, substituting with chlorine at the para position resulted in improved activity due to enhanced electron affinity.
Enzyme Inhibition
In addition to direct cytotoxic effects, these compounds have shown potential as enzyme inhibitors:
- PI3K Inhibition : Compounds related to this class have demonstrated inhibitory activity against PI3K isoforms with percentages reaching up to 84% at concentrations of 10 µM . This suggests a dual mechanism where both direct cytotoxicity and pathway inhibition contribute to their antitumor effects.
Data Summary
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 27.6 | Tyrosine kinase inhibition |
Compound B | A549 | 43 | PI3K inhibition |
Compound C | SU-DHL-6 | 0.55 | Apoptosis induction |
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Study by Elmongy et al. (2022) : This study synthesized multiple derivatives and assessed their activity against breast cancer cells. The findings indicated a strong correlation between structural modifications and increased cytotoxicity .
- Research on Enzyme Inhibition : A study focused on the enzyme inhibitory properties of these compounds found that specific substitutions significantly enhanced their effectiveness against PI3K .
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)azepan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c23-14-9-7-13(8-10-14)21(27)26-11-2-1-5-17(22(26)28)30-20-18-15-4-3-6-16(15)29-19(18)24-12-25-20/h7-10,12,17H,1-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGZPDLNYQDLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCC4)C(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.